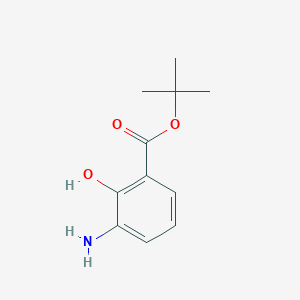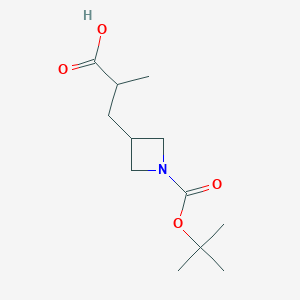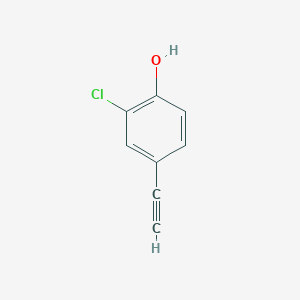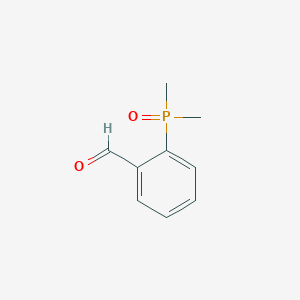![molecular formula C17H19N5O B13568642 N-(propan-2-yl)-4-(2-{pyrazolo[1,5-a]pyrimidin-5-yl}ethynyl)-1,2,3,6-tetrahydropyridine-1-carboxamide](/img/structure/B13568642.png)
N-(propan-2-yl)-4-(2-{pyrazolo[1,5-a]pyrimidin-5-yl}ethynyl)-1,2,3,6-tetrahydropyridine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(propan-2-yl)-4-(2-{pyrazolo[1,5-a]pyrimidin-5-yl}ethynyl)-1,2,3,6-tetrahydropyridine-1-carboxamide is a complex organic compound that integrates a pyrazolo[1,5-a]pyrimidine scaffold. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-4-(2-{pyrazolo[1,5-a]pyrimidin-5-yl}ethynyl)-1,2,3,6-tetrahydropyridine-1-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of acyclic reagents and advanced catalytic systems to streamline the synthesis process. The use of metal-free conditions and mild reaction environments is preferred to minimize environmental impact and enhance safety .
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)-4-(2-{pyrazolo[1,5-a]pyrimidin-5-yl}ethynyl)-1,2,3,6-tetrahydropyridine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(propan-2-yl)-4-(2-{pyrazolo[1,5-a]pyrimidin-5-yl}ethynyl)-1,2,3,6-tetrahydropyridine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)-4-(2-{pyrazolo[1,5-a]pyrimidin-5-yl}ethynyl)-1,2,3,6-tetrahydropyridine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or bind to receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative agent with a similar structure.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine scaffold.
Uniqueness
N-(propan-2-yl)-4-(2-{pyrazolo[1,5-a]pyrimidin-5-yl}ethynyl)-1,2,3,6-tetrahydropyridine-1-carboxamide is unique due to its specific structural features and the combination of functional groups that confer distinct biological activities.
Properties
Molecular Formula |
C17H19N5O |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-propan-2-yl-4-(2-pyrazolo[1,5-a]pyrimidin-5-ylethynyl)-3,6-dihydro-2H-pyridine-1-carboxamide |
InChI |
InChI=1S/C17H19N5O/c1-13(2)19-17(23)21-10-6-14(7-11-21)3-4-15-8-12-22-16(20-15)5-9-18-22/h5-6,8-9,12-13H,7,10-11H2,1-2H3,(H,19,23) |
InChI Key |
BXFGYSAJTIMYFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N1CCC(=CC1)C#CC2=NC3=CC=NN3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13568560.png)


![1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13568578.png)
![3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile](/img/structure/B13568583.png)
![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13568586.png)
![1-[(2-Bromopyridin-3-yl)methyl]piperazine](/img/structure/B13568591.png)

![methyl2-[3-(dimethylamino)-N-methylpropanamido]acetatehydrochloride](/img/structure/B13568600.png)


![2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13568617.png)


